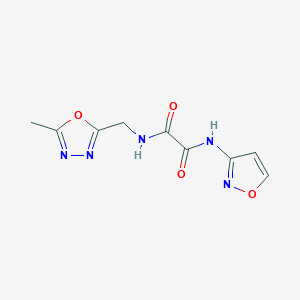

N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O4/c1-5-12-13-7(18-5)4-10-8(15)9(16)11-6-2-3-17-14-6/h2-3H,4H2,1H3,(H,10,15)(H,11,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPFQVOBUUKFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under basic conditions to form the isoxazole ring.

Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

Coupling of the Two Rings: The final step involves coupling the isoxazole and oxadiazole rings through an oxalamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Formation of corresponding oxides.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide has been investigated for its potential therapeutic properties:

- Neuroprotective Effects : The compound has shown promise as an acetylcholinesterase inhibitor, which could enhance cholinergic signaling beneficial in treating neurodegenerative diseases like Alzheimer's disease. Studies indicate that it significantly inhibits acetylcholinesterase in a dose-dependent manner .

- Antimicrobial Activity : Preliminary research has demonstrated antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentrations (MIC) were comparable to standard antibiotics .

Biochemistry

In biochemical studies, the compound is explored for its interactions with specific molecular targets:

- Enzyme Inhibition : It may modulate the activity of various enzymes, making it a candidate for further studies in enzyme kinetics and inhibition mechanisms .

Material Science

The compound's unique structural features allow it to be utilized in developing new materials:

- Synthesis of Novel Compounds : As a building block in organic synthesis, this compound can be used to create more complex molecules with potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of this compound on acetylcholinesterase activity. Results indicated significant inhibition at varying concentrations, suggesting potential therapeutic uses in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains. Results showed notable antimicrobial activity with MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(isoxazol-3-yl)-N’-(5-methyl-1,3,4-oxadiazol-2-yl)urea

- N-(isoxazol-3-yl)-N’-(5-methyl-1,3,4-oxadiazol-2-yl)thiourea

- N-(isoxazol-3-yl)-N’-(5-methyl-1,3,4-oxadiazol-2-yl)carbamate

Uniqueness

N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is unique due to its specific combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential applications based on available research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.

- Introduction of the Oxadiazole Moiety : The 5-methyl-1,3,4-oxadiazol-2-yl group can be synthesized via condensation reactions involving appropriate precursors.

- Formation of the Oxalamide Linkage : The final step involves a condensation reaction between oxalyl chloride and the previously synthesized intermediates.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The isoxazole ring and oxadiazole moiety contribute to its binding affinity to various enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds containing isoxazole and oxadiazole groups exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been shown to inhibit the growth of various bacterial strains and fungi.

| Compound | Activity | Reference |

|---|---|---|

| N1-(isoxazol-3-yl)-N2-(5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide | Moderate antibacterial activity | |

| Related oxadiazole derivatives | Antifungal activity against Candida species |

Inhibition of Carbonic Anhydrase

A study evaluated the inhibition potential of various isoxazole derivatives against human carbonic anhydrase (hCA) isoforms. While many compounds showed weak inhibition, some derivatives demonstrated modest potency, suggesting that structural modifications could enhance activity.

| Compound | hCA Isoform Inhibition (Ki in μM) | Reference |

|---|---|---|

| Compound 15 (related structure) | 96.0 (hCA I), 87.8 (hCA II) |

Insecticidal Properties

The insecticidal properties of compounds based on isoxazole cores have been documented. Specifically, certain derivatives have shown high toxicity against resistant strains of Anopheles gambiae, a malaria vector.

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

- Antimicrobial Efficacy : A series of isoxazole derivatives were synthesized and tested for antimicrobial efficacy against various pathogens. Results indicated that modifications in the functional groups significantly influenced their effectiveness.

- Carbonic Anhydrase Inhibition : A focused study on isoxazole derivatives revealed that while most exhibited low inhibitory potential against hCA isoforms, specific structural features could lead to enhanced activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide?

- Methodology : Synthesis typically involves coupling an isoxazole-3-amine derivative with a 5-methyl-1,3,4-oxadiazole-2-methylamine intermediate using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU to activate the oxalic acid moiety. Reaction conditions (e.g., dry tetrahydrofuran as solvent, inert atmosphere) are critical to prevent hydrolysis of the oxalamide bond .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH (e.g., ~7–8) to minimize side reactions. Purification via recrystallization or column chromatography improves yield (>70% reported for analogous compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., isoxazol-3-yl proton at δ 8.3–8.5 ppm; oxadiazole methyl at δ 2.1–2.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (calculated for C10H10N4O4: 274.07 g/mol) .

Q. How do solubility properties impact experimental design for in vitro assays?

- Solubility Profile : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer to avoid precipitation .

- Critical Note : Control DMSO concentrations (<1% v/v) to prevent cytotoxicity in cell-based studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

- Approach :

- Comparative Assays : Replicate studies using standardized protocols (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis) .

- Structural Analysis : Use X-ray crystallography or molecular docking to validate target binding (e.g., interactions with kinase ATP-binding pockets) and rule off-target effects .

- Meta-Analysis : Cross-reference data from PubChem (CID 18564797) and literature analogs (e.g., thiazolo-triazole oxalamides with IC50 < 1 µM) to identify structure-activity trends .

Q. How can reaction mechanisms for oxalamide bond formation be validated experimentally?

- Mechanistic Probes :

- Isotopic Labeling : Use 13C-labeled oxalic acid to track bond formation via NMR .

- Kinetic Studies : Monitor reaction rates under varying temperatures (25–60°C) to determine activation energy (Ea) and infer stepwise vs. concerted mechanisms .

- Computational Support : Density functional theory (DFT) simulations predict transition states and intermediate stability .

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound class?

- Identified Gaps :

- Limited data on substituent effects at the oxadiazole methyl position (e.g., 5-methyl vs. 5-ethyl analogs) .

- Inconsistent correlation between in vitro potency (e.g., IC50) and in vivo pharmacokinetics (e.g., half-life < 2 hours in rodent models) .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses involving oxadiazole intermediates?

- Optimization Steps :

- Intermediate Stabilization : Protect the oxadiazole ring during coupling reactions using Boc groups .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro to amine groups) .

- Case Study : A 39% yield improvement was achieved for a related compound by switching from THF to dichloromethane as the solvent .

Q. What computational tools predict metabolic stability of this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.